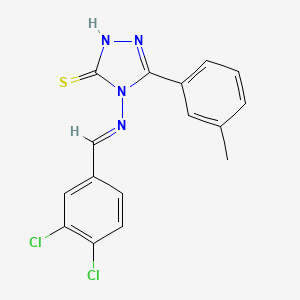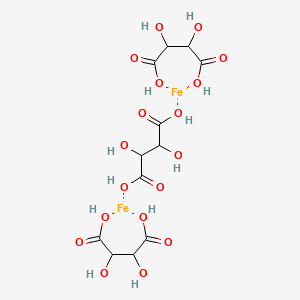
Eisentartrat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Eisentartrat is synthesized through the isomerization of L-tartrate followed by the addition of iron (III) chloride . The resulting dark green solution is highly soluble in water and has a mass fraction of approximately 35% . The pH of this solution ranges from 3.5 to 3.9 . Industrial production methods involve the same synthetic route, ensuring the compound’s consistency and quality for use as a food additive .
Análisis De Reacciones Químicas
Eisentartrat undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, iron (III) in this compound can be reduced to iron (II), while the tartrate component may undergo oxidation.
Reduction: Reducing agents can convert iron (III) to iron (II), often accompanied by the oxidation of the tartrate component.
Substitution: The tartrate ligand in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include stannous chloride for reduction and various oxidizing agents for oxidation . Major products formed from these reactions include iron (II) compounds and oxidized tartrate derivatives .
Aplicaciones Científicas De Investigación
Eisentartrat has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Eisentartrat involves its ability to act as a source of iron (III) ions. These ions can participate in various biochemical and chemical processes, including redox reactions and complex formation with other molecules . The tartrate component helps stabilize the iron (III) ions, making them more soluble and bioavailable .
Comparación Con Compuestos Similares
Eisentartrat can be compared with other iron (III) complexes, such as iron (III) citrate and iron (III) tartrate . While all these compounds serve as sources of iron (III) ions, this compound is unique in its specific application as a food additive to improve the flow properties of table salt . Iron (III) citrate, on the other hand, is commonly used in the synthesis of iron oxide nanoparticles and in battery manufacturing . Iron (III) tartrate is used in similar applications but differs in its specific ligand structure and solubility properties .
Similar Compounds
- Iron (III) citrate
- Iron (III) tartrate
- Iron (III) chloride
These compounds share similarities in their iron (III) content and their ability to participate in redox reactions and complex formation .
Propiedades
Fórmula molecular |
C12H18Fe2O18 |
|---|---|
Peso molecular |
561.95 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);; |
Clave InChI |
MJRBDPMHWPWEHG-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

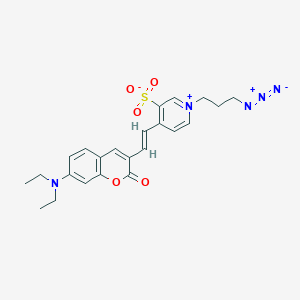
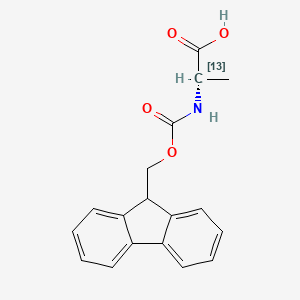
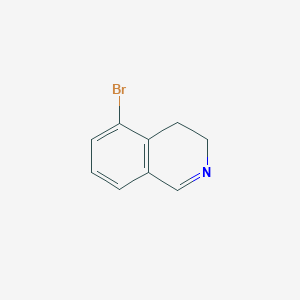
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)
![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
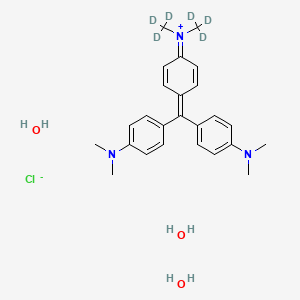
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
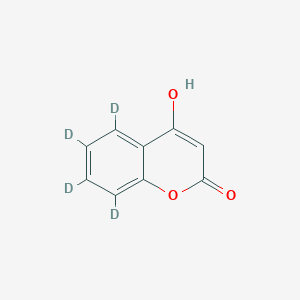
![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
